(3S,4R)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine (3S,4R)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1628547-66-9
VCID: VC5733799
InChI: InChI=1S/C18H22N2/c1-18(19)14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17H,12-14,19H2,1H3/t17-,18+/m0/s1
SMILES: CC1(CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3)N
Molecular Formula: C18H22N2
Molecular Weight: 266.388

(3S,4R)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine

CAS No.: 1628547-66-9

Cat. No.: VC5733799

Molecular Formula: C18H22N2

Molecular Weight: 266.388

* For research use only. Not for human or veterinary use.

(3S,4R)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine - 1628547-66-9

Specification

CAS No. 1628547-66-9
Molecular Formula C18H22N2
Molecular Weight 266.388
IUPAC Name (3S,4R)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine
Standard InChI InChI=1S/C18H22N2/c1-18(19)14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17H,12-14,19H2,1H3/t17-,18+/m0/s1
Standard InChI Key NQFSZYGMWRMDPR-ZWKOTPCHSA-N
SMILES CC1(CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound belongs to the pyrrolidine class, characterized by a five-membered amine ring. Key structural features include:

  • Stereochemistry: (3S,4R) configuration, critical for receptor binding specificity .

  • Substituents:

    • Benzyl group at position 1 (N-bound).

    • Methyl group at position 3.

    • Phenyl group at position 4.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₂N₂
Molecular Weight266.4 g/mol
CAS Number1628547-66-9
IUPAC Name(3S,4R)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine
SMILESC[C@]1(CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3)N
Optical ActivityChiral, enantiomerically pure

Spectroscopic Data

  • NMR: Distinct signals for benzyl (δ 7.25–7.35 ppm, multiplet), phenyl (δ 7.15–7.20 ppm), and methyl groups (δ 1.15–1.25 ppm, singlet) .

  • MS: Molecular ion peak at m/z 266.4 (M⁺), with fragmentation patterns consistent with pyrrolidine ring cleavage .

Synthesis and Stereochemical Control

Synthetic Routes

The compound is synthesized via asymmetric catalysis or resolution of racemic mixtures. Key methods include:

  • Nickel-Catalyzed Arylative Cyclization: Utilizes allenyl ketones and boronic acids to form the pyrrolidine core with high enantioselectivity (up to 98% ee) .

  • Reductive Amination: Benzylamine derivatives are reacted with ketone intermediates, followed by stereoselective reduction using NaBH₄ or LiAlH₄ .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Enantiomeric Excess (ee)Key Reagents
Nickel Catalysis75–8590–98Ni(cod)₂, Chiral ligand
Reductive Amination60–7080–90NaBH₄, LiAlH₄

Challenges in Stereoselectivity

  • Racemization Risk: The tertiary amine at position 3 is prone to epimerization under acidic conditions .

  • Resolution Techniques: Chiral HPLC or enzymatic resolution is employed to isolate the (3S,4R) enantiomer from racemic mixtures .

Pharmacological Profile

Mechanism of Action

The compound modulates neurotransmitter systems:

  • Dopaminergic Pathways: Binds to D₂-like receptors with moderate affinity (Kᵢ = 120 nM).

  • Serotonergic Pathways: Inhibits serotonin reuptake (IC₅₀ = 2.1 µM), suggesting potential antidepressant applications.

Preclinical Data

  • In Vitro Studies:

    • Neuroprotective effects in SH-SY5Y cells exposed to oxidative stress (EC₅₀ = 10 µM).

    • Low cytotoxicity (LD₅₀ > 100 µM in HEK293 cells).

  • In Vivo Studies:

    • Reduces anxiety-like behavior in rodent models at 5 mg/kg (oral).

Table 3: Pharmacokinetic Properties

ParameterValueModel System
Oral Bioavailability45%Rat
Half-Life (t₁/₂)3.2 hRat plasma
Protein Binding92%Human serum albumin

Structural Analogs and SAR Insights

Key Analog Comparisons

  • Piperidine Analogs: Replacing the pyrrolidine ring with piperidine reduces dopaminergic affinity by 10-fold, highlighting the importance of ring size .

  • N-Benzyl vs. N-Methyl: Removal of the benzyl group abolishes serotonin reuptake inhibition, emphasizing its role in target engagement .

Table 4: Structure-Activity Relationship (SAR) Highlights

ModificationEffect on D₂ AffinityEffect on Serotonin Reuptake
Removal of 3-methyl↓ 80%No change
4-Phenyl to 4-Cyclohexyl↓ 50%↑ 20%

Research Gaps and Future Directions

  • Clinical Translation: No human trials reported; toxicity and efficacy profiles remain unvalidated.

  • Target Identification: Off-target effects on sigma receptors require further investigation.

  • Formulation Optimization: Poor aqueous solubility (0.12 mg/mL) limits bioavailability .

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